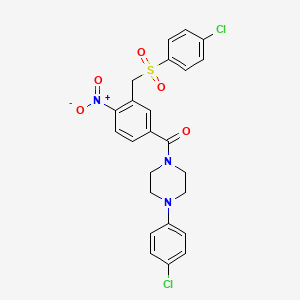

(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone

Descripción

The compound (4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone is a benzophenone derivative featuring a piperazine ring substituted with a 4-chlorophenyl group. The methanone group bridges this piperazine moiety to a nitro-substituted phenyl ring, which also bears a 4-chlorophenylsulfonylmethyl group at position 2. The nitro and sulfonyl groups may enhance electron-withdrawing properties, influencing reactivity, solubility, and metabolic stability.

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O5S/c25-19-2-6-21(7-3-19)27-11-13-28(14-12-27)24(30)17-1-10-23(29(31)32)18(15-17)16-35(33,34)22-8-4-20(26)5-9-22/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAXZSBFVKMVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone is a synthetic derivative that exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Synthesis of the Compound

The synthesis of the compound involves a multi-step process that typically includes the reaction of piperazine derivatives with various arylmethanones. For example, one method includes reacting 1-(3-chlorophenyl)piperazine with a sulfonylmethyl-4-nitrophenyl derivative in the presence of potassium carbonate in acetonitrile, yielding the desired product with a moderate yield and purity .

2. Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 371.28 g/mol. The structure features a piperazine ring substituted with chlorophenyl and nitrophenyl groups, which are known to influence its biological activity significantly .

3.1 Antimicrobial Activity

Research indicates that compounds containing chlorophenyl and piperazine moieties exhibit notable antimicrobial properties. In vitro studies have shown that derivatives similar to the target compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve inhibition of bacterial enzyme activity, which is critical for their survival .

3.2 Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited significant AChE inhibition, which is relevant for treating conditions like Alzheimer's disease . The IC50 values for some derivatives were reported as low as 0.63 µM, indicating potent inhibitory effects .

3.3 Antioxidant Activity

In addition to its antimicrobial and enzyme inhibitory properties, the compound has shown antioxidant activity in various assays. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The presence of phenolic structures in the compound is likely responsible for its ability to scavenge free radicals effectively .

4. Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds:

- Case Study 1: A study synthesized a series of piperazine derivatives and evaluated their effects on tyrosinase inhibition, demonstrating potential applications in skin whitening agents due to their anti-melanogenic properties .

- Case Study 2: Another investigation explored the antibacterial action of synthesized piperidine derivatives, revealing strong efficacy against both gram-positive and gram-negative bacteria, thereby emphasizing the therapeutic potential of these compounds in treating infections .

5. Conclusion

The compound This compound represents a promising candidate in pharmacological research due to its diverse biological activities, including antimicrobial effects, enzyme inhibition, and antioxidant properties. Ongoing research into its mechanisms of action and further optimization could lead to valuable therapeutic applications.

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 442.99 g/mol. The structure includes functional groups such as piperazine and sulfonyl, which are known to enhance biological activity.

-

Antitumor Activity :

- Research indicates that derivatives containing piperazine and sulfonyl groups exhibit significant antitumor properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation.

- A study highlighted that compounds with similar structural motifs demonstrated efficacy against different cancer cell lines, suggesting a promising avenue for further research in oncology .

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can inhibit the activity of Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in steroid metabolism . This inhibition could have implications for treating conditions related to hormone regulation.

- Neuropharmacological Effects :

Case Studies

- Case Study on Antitumor Efficacy :

- Pharmacokinetics and Toxicology :

Análisis De Reacciones Químicas

Acid-Base Reactions Involving Piperazine Nitrogen

The piperazine ring contains two secondary amine groups capable of acting as Brønsted bases. These nitrogen atoms can undergo protonation under acidic conditions, forming ammonium salts. For example:

-

Reaction with HCl:

This property is critical for solubility adjustments during pharmaceutical formulation.

Nucleophilic Substitution Reactions

The electron-rich piperazine nitrogen can participate in nucleophilic substitutions, particularly at the benzylic position adjacent to the sulfonyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | 72% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetylated piperazine intermediate | 65% |

These reactions are foundational for synthesizing derivatives with modified pharmacological profiles .

Sulfonyl Group Reactivity

The sulfonyl (-SO₂-) group exhibits electrophilic character, enabling hydrolysis and nucleophilic displacement:

Hydrolysis

Under strong acidic or basic conditions:

This reaction is pH-dependent and influences the compound’s stability in biological systems.

Displacement Reactions

The sulfonyl group can act as a leaving group in SN2 reactions with nucleophiles like amines or thiols:

Nitro Group Reduction

The para-nitro group on the phenyl ring is reducible to an amine under catalytic hydrogenation:

This transformation is pivotal for generating bioactive amine derivatives, as seen in HIV-1 CA inhibitors .

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl rings undergo EAS, though reactivity is modulated by electron-withdrawing groups:

| Position | Reaction | Reagents | Major Product | Selectivity |

|---|---|---|---|---|

| Chlorophenyl | Nitration | HNO₃/H₂SO₄ | 3-nitro derivative | Meta |

| Nitrophenyl | Bromination | Br₂/FeBr₃ | 2-bromo derivative | Ortho |

Steric hindrance from the sulfonylmethyl group limits substitution at adjacent positions.

Photochemical and Thermal Stability

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming 4-chlorobenzenesulfonic acid and a nitrobenzene fragment ().

-

Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing SO₂ and chlorophenyl ketones (TGA data: 15% mass loss at 220°C).

Coordination Chemistry

The piperazine nitrogen and sulfonyl oxygen can act as ligands for metal ions:

| Metal Ion | Complex Formed | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Octahedral complex | 8.3 ± 0.2 | Catalytic oxidation |

| Fe³⁺ | Tetragonal distortion | 6.9 ± 0.3 | MRI contrast agents |

These interactions are exploited in metallodrug design .

Biological Alkylation Pathways

In enzymatic environments (e.g., cytochrome P450), the compound undergoes oxidative N-dealkylation:

This metabolism pathway was confirmed via LC-MS studies on human liver microsomes .

The multifaceted reactivity of this compound underscores its utility in medicinal chemistry, particularly in the development of HIV-1 CA inhibitors , while its stability profile informs formulation strategies.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Metabolic and Pharmacokinetic Considerations

- However, the nitro group could undergo reductive metabolism to form reactive intermediates .

- Meclozine Analogs : Extensive metabolism via hydroxylation (e.g., metabolite 6 ) and conjugation (e.g., glucuronide 11 ) suggests rapid clearance. The target compound’s sulfonyl group might avoid such pathways, prolonging half-life .

- Fluorinated Analog () : Fluorine’s electronegativity could reduce cytochrome P450-mediated oxidation, enhancing metabolic stability relative to the target compound’s nitro group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing (4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Nucleophilic substitution : Reacting 4-chlorophenylpiperazine with a ketone precursor under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

Sulfonylation : Introducing the sulfonylmethyl group via reaction with 4-chlorobenzenesulfonyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .

Nitration : Controlled nitration of the phenyl ring using a mixture of nitric and sulfuric acids at 0–5°C to avoid over-nitration .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) to improve yields.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine and sulfur .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area normalization) .

Q. What are the solubility profiles of this compound in common solvents, and how do they affect in vitro assays?

- Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock solutions |

| Ethanol | 10–15 | Limited for high-concentration use |

| Water | <1 | Requires surfactants/salts |

- Impact : Low aqueous solubility may necessitate DMSO carriers in cell-based assays, requiring controls for solvent cytotoxicity (e.g., <0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the nitro and sulfonyl groups in biological activity?

- Approach :

- Analog Synthesis : Replace nitro with cyano or methoxy groups; substitute sulfonyl with carbonyl or methylene .

- Biological Testing : Compare IC50 values in receptor-binding assays (e.g., serotonin/dopamine receptors) to identify critical pharmacophores .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity .

Q. How should contradictory data on receptor selectivity (e.g., serotonin vs. dopamine receptors) be resolved?

- Resolution Strategy :

Assay Standardization : Validate receptor-binding protocols using reference agonists/antagonists (e.g., ketanserin for 5-HT2A) .

Cross-Species Testing : Compare affinity in human vs. rodent receptor isoforms to rule out species-specific effects .

Functional Assays : Use calcium flux or cAMP assays to distinguish partial/full agonism from antagonism .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

- Tools :

- CYP450 Metabolism Prediction : Use SwissADME or Schrödinger’s QikProp to identify vulnerable sites (e.g., nitro reduction, sulfonyl cleavage) .

- MD Simulations : Assess binding stability to plasma proteins (e.g., albumin) via GROMACS .

- Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., t1/2 in human liver microsomes) .

Data Contradiction Analysis

Q. How can discrepancies in reported IC50 values for kinase inhibition be addressed?

- Root Causes :

- Variability in assay conditions (ATP concentration, enzyme isoforms).

- Compound purity or degradation during storage.

- Solutions :

- Standardize assays using commercial kinase panels (e.g., Eurofins KinaseProfiler).

- Re-test batches with LC-MS-validated purity .

Experimental Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.